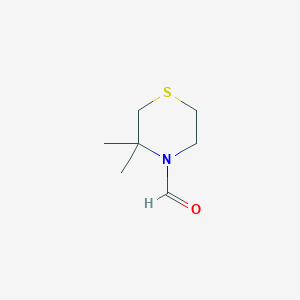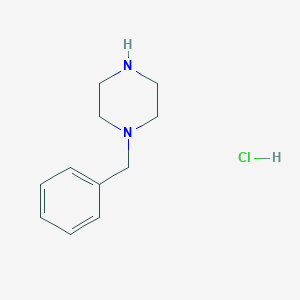
Sulfato de arbekacina
Descripción general
Descripción
Arbekacin sulfate (ABK), a derivative of dibekacin, is an aminoglycoside antibiotic developed for its potent efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and broad-spectrum antimicrobial activities against both Gram-positive and Gram-negative bacteria. It was synthesized in Japan in 1973 and has been utilized in clinical settings since 1990, particularly for infections caused by MRSA, demonstrating clinical benefit and safety over two decades of use (Matsumoto, 2014).
Synthesis Analysis
Arbekacin is synthesized starting from Dibekacin by the acylation of the 1-amino group with (S)-4-amino-2-hydroxybutyric acid (AHB), focusing on selective protection of four amino groups except the 1-amino group. The development of industrial large-scale synthesis emphasized the use of zinc-chelation reactions for selective protection, aiming for high yield and low-cost production (Iinuma & Murai, 1999).
Molecular Structure Analysis
Arbekacin's molecular structure, characterized by the presence of multiple amino groups and the unique acylated 1-amino group with AHB, makes it resistant to many aminoglycoside-modifying enzymes, contributing to its efficacy against resistant bacteria strains. The structural modifications, especially at the 4″ or 6″ positions of its 3-aminosugar portion, enhance its activity against resistant strains (Sasaki et al., 2015).
Chemical Reactions and Properties
Arbekacin undergoes various chemical reactions due to its aminoglycoside nature, including acetylation and phosphorylation, which are common resistance mechanisms in bacteria. However, its structure has been optimized to resist such modifications, maintaining efficacy against resistant strains. The compound's ability to form complexes with metals and undergo derivatization to improve its antibacterial spectrum and resistance profile is notable (Kondo, 1994).
Physical Properties Analysis
The physical properties of Arbekacin sulfate, such as solubility in water and stability under various conditions, are critical for its formulation and administration. Its solid-state stability and compatibility with other pharmaceutical excipients influence its formulation as an injectable solution for clinical use.
Chemical Properties Analysis
Arbekacin sulfate exhibits strong antibacterial activity by binding to the bacterial 30S ribosomal subunit, interfering with protein synthesis. Its chemical properties, including resistance to enzymatic inactivation by aminoglycoside-modifying enzymes, play a crucial role in its effectiveness against MRSA and other resistant organisms. The drug's interaction with bacterial proteins and its mechanism of action are central to its chemical property analysis.
For a comprehensive understanding and further reading, the following sources provide detailed insights into Arbekacin sulfate's scientific and pharmaceutical attributes:
- Matsumoto, 2014 for introduction and clinical applications.
- Iinuma & Murai, 1999; Kondo, 1994; Sasaki et al., 2015 for synthesis, molecular structure, and chemical properties.
Aplicaciones Científicas De Investigación
Tratamiento de Staphylococcus aureus resistente a la meticilina (SARM)
El sulfato de arbekacina ha sido particularmente eficaz contra el SARM, una infección hospitalaria común y desafiante. Se une a las subunidades ribosómicas 50S y 30S de las bacterias, provocando daño de la membrana e inhibiendo la síntesis de proteínas, lo cual es crucial para el crecimiento bacteriano .
Combatir las bacterias gramnegativas multirresistentes a los fármacos
El antibiótico exhibe actividad de amplio espectro contra bacterias gramnegativas, incluidas Escherichia coli, Pseudomonas aeruginosa y Klebsiella pneumoniae. Su capacidad para evadir las enzimas modificadoras de aminoglucósidos comunes lo convierte en una herramienta valiosa contra las cepas multirresistentes a los fármacos .
Efectos sinérgicos con las betalactámicos
El this compound se puede utilizar en combinación con antibióticos betalactámicos para producir un efecto sinérgico. Esta combinación es particularmente prometedora para tratar infecciones causadas por cepas multirresistentes a los fármacos de P. aeruginosa y Acinetobacter baumannii .
Tratamiento de la sepsis y la neumonía
Aprobado en Japón desde 1990, el this compound se utiliza para tratar la sepsis y la neumonía causadas por el SARM. Su beneficio clínico y seguridad se han demostrado durante más de dos décadas, con más de 250.000 pacientes tratados .
Inhibición de las enzimas inactivadoras de aminoglucósidos
El this compound no se inactiva por varias enzimas inactivadoras de aminoglucósidos, que a menudo provocan resistencia a los antibióticos. Esta propiedad lo convierte en un agente importante en la lucha contra las infecciones resistentes a los antibióticos .
Mecanismo De Acción
Target of Action
Arbekacin sulfate, a semi-synthetic aminoglycoside antibiotic, primarily targets bacterial 30S and 16S ribosomal subunits . These subunits play a crucial role in protein synthesis within the bacterial cell. By binding to these subunits, Arbekacin interferes with the protein synthesis process, which is vital for bacterial growth and survival .
Mode of Action
Arbekacin irreversibly binds to the bacterial 30S and 16S ribosomal subunits, thereby inhibiting protein synthesis . Specifically, Arbekacin binds to four nucleotides of the 16S subunit and one amino acid of protein S12 . This interaction interferes with the decoding site around nucleotide 1400 in the 16S subunit, disrupting its interaction with the wobble base of tRNA . This disruption leads to misreading of tRNA and prevents the production of proteins, thereby inhibiting bacterial growth .
Biochemical Pathways
Arbekacin affects the protein synthesis pathway in bacteria. By binding to the bacterial ribosomal subunits, it causes misreading of tRNA, which leads to the production of aberrant proteins . This disruption in protein synthesis hampers the normal functioning of the bacteria, leading to their death .
Pharmacokinetics
It is known that arbekacin has a concentration-dependent antibacterial activity
Result of Action
The primary result of Arbekacin’s action is the inhibition of bacterial growth. By binding to the bacterial ribosomal subunits and disrupting protein synthesis, Arbekacin prevents the bacteria from producing the proteins necessary for their growth and survival . This leads to the death of the bacteria, thereby treating the infection .
Action Environment
The efficacy and stability of Arbekacin can be influenced by various environmental factors. Furthermore, Arbekacin has been designed to resist enzyme-mediated deactivation, a common resistance mechanism among other aminoglycosides . This feature enables Arbekacin to maintain its efficacy even in environments where resistance to other aminoglycosides might be prevalent .
Propiedades
IUPAC Name |
(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44N6O10.H2O4S/c23-4-3-12(30)20(34)28-11-5-10(26)18(37-21-9(25)2-1-8(6-24)35-21)17(33)19(11)38-22-16(32)14(27)15(31)13(7-29)36-22;1-5(2,3)4/h8-19,21-22,29-33H,1-7,23-27H2,(H,28,34);(H2,1,2,3,4)/t8-,9+,10-,11+,12-,13+,14-,15+,16+,17-,18+,19-,21+,22+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUVRPOLEMRKQC-XDJMXTNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)NC(=O)[C@H](CCN)O)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46N6O14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046694 | |
| Record name | Arbekacin sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104931-87-5 | |
| Record name | Arbekacin sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104931-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arbekacin sulfate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104931875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arbekacin sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARBEKACIN SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7395HZ992 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol](/img/structure/B34683.png)


![Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide](/img/structure/B34688.png)


![N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide](/img/structure/B34693.png)





